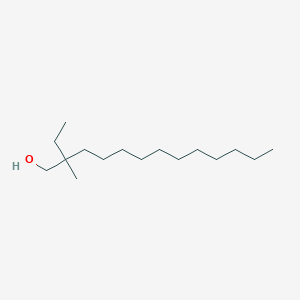
Tridecanol, 2-ethyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecanol, 2-ethyl-2-methyl-: is an organic compound with the molecular formula C16H34O . It is a branched-chain alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecanol, 2-ethyl-2-methyl- typically involves the reduction of corresponding ketones or aldehydes. One common method is the hydrogenation of 2-ethyl-2-methyltridecanone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of Tridecanol, 2-ethyl-2-methyl- often involves the catalytic hydrogenation of the corresponding ketone. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tridecanol, 2-ethyl-2-methyl- can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
Chemistry: Tridecanol, 2-ethyl-2-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of surfactants, lubricants, and plasticizers .
Biology: In biological research, this compound is used to study the effects of branched-chain alcohols on cellular processes. It is also employed in the formulation of bioactive compounds for pharmaceutical applications .
Medicine: It is also investigated for its antimicrobial properties .
Industry: In the industrial sector, this compound is used as a solvent and as an additive in the production of cosmetics and personal care products. Its unique properties make it suitable for use in formulations requiring specific viscosity and solubility characteristics .
Mechanism of Action
The mechanism of action of Tridecanol, 2-ethyl-2-methyl- involves its interaction with cellular membranes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
- 2-Tridecanol, 2-methyl-
- 2-Undecanol, 2-ethyl-2-methyl-
- 2-Nonanol, 2-ethyl-2-methyl-
Comparison: Tridecanol, 2-ethyl-2-methyl- is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and boiling point, making it suitable for applications requiring higher thermal stability .
Properties
CAS No. |
921600-09-1 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
2-ethyl-2-methyltridecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-4-6-7-8-9-10-11-12-13-14-16(3,5-2)15-17/h17H,4-15H2,1-3H3 |
InChI Key |
RHGHBLSDPQFOTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


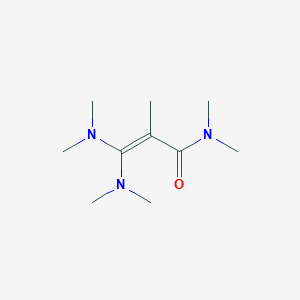
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)
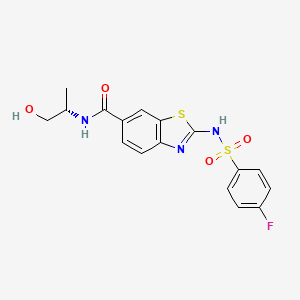
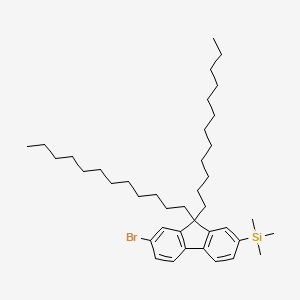
![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
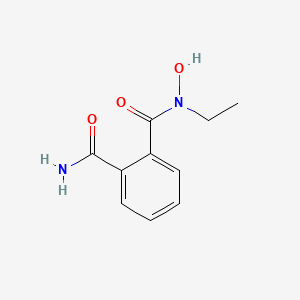
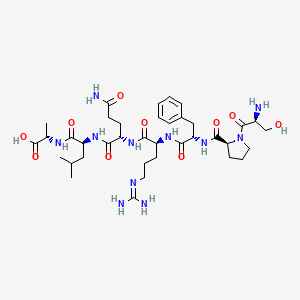
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
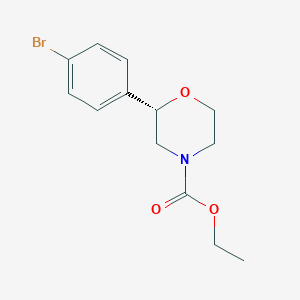
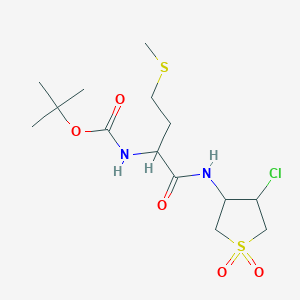
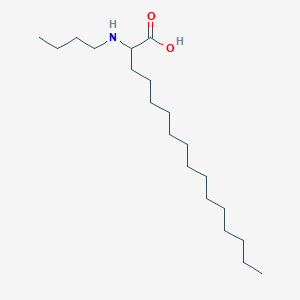
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
